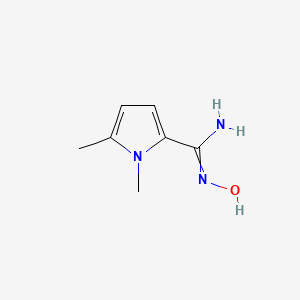
N-(6-oxo-3,7-dihydropurin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-oxo-3,7-dihydropurin-2-yl)acetamide, also known as this compound, is a chemical compound with the molecular formula C7H7N5O2. It is a derivative of guanine, a purine nucleobase found in DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxo-3,7-dihydropurin-2-yl)acetamide typically involves the acetylation of guanine. The reaction is carried out by treating guanine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 50-60°C and a reaction time of several hours to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
N-(6-oxo-3,7-dihydropurin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with conditions varying based on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound .
科学的研究の応用
N-(6-oxo-3,7-dihydropurin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including DNA and RNA interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.
作用機序
The mechanism of action of N-(6-oxo-3,7-dihydropurin-2-yl)acetamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. Additionally, it can interact with DNA and RNA, potentially influencing genetic processes and cellular functions .
類似化合物との比較
Similar Compounds
Guanine: The parent compound of N-(6-oxo-3,7-dihydropurin-2-yl)acetamide, guanine is a fundamental component of DNA and RNA.
Adenine: Another purine nucleobase, adenine, shares structural similarities with guanine and its derivatives.
Cytosine: A pyrimidine nucleobase, cytosine, is often compared with purine derivatives due to its role in nucleic acids
Uniqueness
This compound is unique due to its specific acetylation, which imparts distinct chemical and biological properties. This modification can enhance its stability, solubility, and reactivity, making it valuable for various applications .
特性
IUPAC Name |
N-(6-oxo-3,7-dihydropurin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSMRDDXWJSGMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C2=C(N1)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)C2=C(N1)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1,1-Dimethylhexyl)-2-[5-(1,1-dimethylhexyl)-2-hydroxyphenylthio]phenol](/img/structure/B7812500.png)





![1,2,6,7-tetramethyl-4,9-dioxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone](/img/structure/B7812547.png)





![[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine;oxalic acid](/img/structure/B7812597.png)
